2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
2-Thiabicyclo[211]hexane-4-carboxylic acid is a bicyclic compound containing a sulfur atom within its structure It is characterized by its unique bicyclic framework, which includes a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the formation of the bicyclic structure followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the sulfur atom can engage in redox reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid: This compound is a dioxo derivative of 2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid, featuring additional oxygen atoms bonded to the sulfur.
Endo-2-Bromo-5-thiabicyclo[2.1.1]hexane: Contains a bromine atom at the 2-position instead of a carboxylic acid group.
Uniqueness
2-Thiabicyclo[211]hexane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a carboxylic acid group
Properties
IUPAC Name |
2-thiabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c7-5(8)6-1-4(2-6)9-3-6/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBKSEZPXETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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